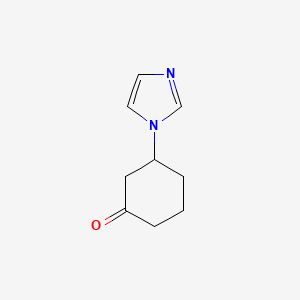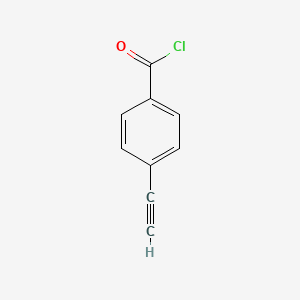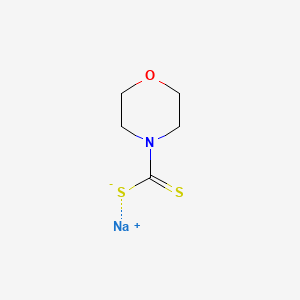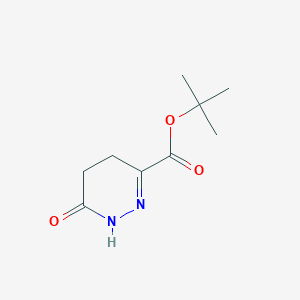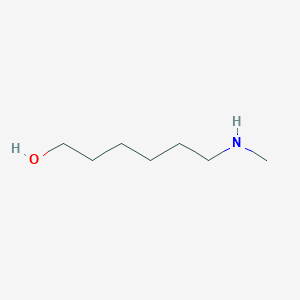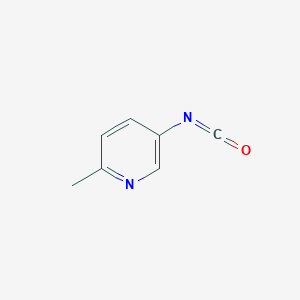
5-Isocyanato-2-methylpyridine
Overview
Description
5-Isocyanato-2-methylpyridine is an organic compound with the molecular formula C7H6N2O. It is a derivative of pyridine, characterized by the presence of an isocyanate group at the 5-position and a methyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Biochemical Analysis
Biochemical Properties
5-Isocyanato-2-methylpyridine plays a crucial role in biochemical reactions, particularly in the formation of polyurethanes. It interacts with various enzymes and proteins, facilitating the formation of urethane linkages. The compound’s isocyanate group reacts with hydroxyl groups in biomolecules, leading to the formation of stable carbamate linkages . This interaction is essential in the synthesis of polymers and other complex organic molecules.
Cellular Effects
This compound has notable effects on cellular processes. It influences cell signaling pathways by modifying proteins through carbamylation, which can alter their function and activity. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins . Additionally, it impacts cellular metabolism by modifying enzymes involved in metabolic pathways, potentially altering their activity and efficiency.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity . It can also bind to DNA and RNA, affecting gene expression and protein synthesis. These interactions are crucial for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to moisture or high temperatures . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability. In vitro and in vivo studies have shown that prolonged exposure can result in significant changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic effects . Threshold effects have been observed, where a specific dosage level results in a significant change in cellular response. High doses of this compound can cause adverse effects, including cellular toxicity and organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport mechanisms is crucial for predicting the compound’s effects in different biological contexts.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications Its localization within the cell can affect its interactions with biomolecules and its overall biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Isocyanato-2-methylpyridine involves the reaction of 6-methylnicotinic acid with triethylamine and diphenylphosphoryl azide (DPPA) in toluene. The reaction mixture is stirred at room temperature for about 4 hours, and the product is purified using silica gel column chromatography with 2% methanol in dichloromethane as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Isocyanato-2-methylpyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.
Cycloaddition: The isocyanate group can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines. The reaction typically occurs at room temperature.
Cycloaddition: Reagents such as azides can be used, and the reaction may require heating.
Major Products
Ureas: Formed from the reaction with amines.
Heterocyclic compounds: Formed from cycloaddition reactions.
Scientific Research Applications
5-Isocyanato-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential pharmaceutical applications due to its ability to form bioactive compounds.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 5-Isocyanato-2-methylpyridine involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of ureas and carbamates. These reactions can modify the structure and function of target molecules, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Isocyanato-5-methylpyridine
- 3-Isocyanato-2-methylpyridine
- 4-Isocyanato-2-methylpyridine
Uniqueness
5-Isocyanato-2-methylpyridine is unique due to the specific positioning of the isocyanate and methyl groups on the pyridine ring. This unique structure influences its reactivity and the types of reactions it can undergo, making it distinct from other isocyanato-methylpyridine derivatives .
Properties
IUPAC Name |
5-isocyanato-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-6-2-3-7(4-8-6)9-5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBMYUQLNXLJJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428540 | |
| Record name | 5-isocyanato-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732245-99-7 | |
| Record name | 5-isocyanato-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-isocyanato-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





